Asparaginyl-Tryptophan

Description

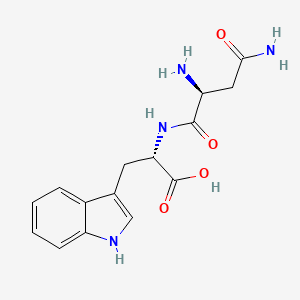

Structure

2D Structure

3D Structure

Properties

CAS No. |

74105-03-6 |

|---|---|

Molecular Formula |

C15H18N4O4 |

Molecular Weight |

318.33 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C15H18N4O4/c16-10(6-13(17)20)14(21)19-12(15(22)23)5-8-7-18-11-4-2-1-3-9(8)11/h1-4,7,10,12,18H,5-6,16H2,(H2,17,20)(H,19,21)(H,22,23)/t10-,12-/m0/s1 |

InChI Key |

RGGVDKVXLBOLNS-JQWIXIFHSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Synthetic Methodologies and Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) of Asparaginyl-Tryptophan and Related Sequences

Solid-phase peptide synthesis is the predominant method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.comcsic.es The synthesis of sequences containing asparagine and tryptophan requires careful management of their reactive side chains to prevent unwanted modifications.

The success of SPPS relies on an orthogonal protection scheme, where the temporary Nα-amino protecting group (most commonly Fmoc or Boc) can be removed under conditions that leave the more permanent side-chain protecting groups intact. peptide.com For Asn-Trp sequences, the choice of side-chain protection for both the indole (B1671886) moiety of tryptophan and the amide of asparagine is critical.

The indole side chain of tryptophan is highly susceptible to oxidation and modification by electrophilic or cationic species, particularly under the acidic conditions used for cleavage of the peptide from the resin. peptide.comug.edu.pl During cleavage, protecting groups from other amino acids (e.g., sulfonyl groups from arginine) can be released and subsequently alkylate the unprotected indole ring. peptide.compeptide.com To prevent these side reactions, the indole nitrogen is often protected.

In the context of Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry, the most common protecting group for the tryptophan indole is the tert-butyloxycarbonyl (Boc) group. peptide.compeptide.comgoogle.com The use of Fmoc-Trp(Boc)-OH nearly eliminates the modification of tryptophan by sulfonyl groups released from arginine residues during final cleavage. peptide.com

For Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry, the indole nitrogen is typically protected with a formyl (For) group. peptide.comug.edu.pl This group is stable to the repetitive mild acid treatments used for Nα-Boc removal but is cleaved during the final strong acid step (e.g., with hydrogen fluoride). peptide.com While tryptophan can be used without side-chain protection, this approach increases the risk of side-product formation. peptide.comcpcscientific.com

| Protecting Group | Abbreviation | Typical SPPS Strategy | Key Features |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Fmoc/tBu | Effectively prevents alkylation by carbocations and sulfonyl groups during acidic cleavage. peptide.compeptide.com |

| Formyl | For | Boc/Bzl | Provides robust protection during synthesis and is removed during final HF cleavage. peptide.comug.edu.pl |

The primary amide of the asparagine side chain presents two main challenges in SPPS. First, it is susceptible to dehydration to a nitrile during the carboxyl activation step of coupling. peptide.comnih.gov Second, unprotected Fmoc-Asn-OH has very poor solubility in standard SPPS solvents like dimethylformamide (DMF), which can lead to incomplete coupling. peptide.comgoogle.com

To overcome these issues, the side-chain amide is commonly protected. In Fmoc SPPS, the trityl (Trt) group is the most widely used protecting group for asparagine. peptide.comwiley.com The use of Fmoc-Asn(Trt)-OH significantly improves solubility and prevents nitrile formation. peptide.com For Boc-based strategies, the xanthyl (Xan) group is a common choice, serving the same purposes. peptide.compeptide.com Other protecting groups, such as 4,4'-dimethoxybenzhydryl (Mbh) and 2,4,6-trimethoxybenzyl (Tmob) , have also been successfully employed to prevent side reactions and are cleaved by acidolysis. nih.govgoogle.com

| Protecting Group | Abbreviation | Typical SPPS Strategy | Key Features |

|---|---|---|---|

| Trityl | Trt | Fmoc/tBu | Prevents nitrile formation and significantly increases solubility of the Fmoc-amino acid. peptide.comwiley.com |

| Xanthyl | Xan | Boc/Bzl | Protects the amide from dehydration during carbodiimide-mediated activation. peptide.compeptide.com |

| 4,4'-Dimethoxybenzhydryl | Mbh | Fmoc/tBu | Effectively prevents side reactions; removed by acidolysis. nih.govwiley.com |

| 2,4,6-Trimethoxybenzyl | Tmob | Fmoc/tBu | Provides good protection and solubility; readily cleaved by TFA. nih.govgoogle.com |

The activation of the carboxylic acid group of the incoming amino acid is a critical step where side reactions can occur. The choice of coupling reagent can influence the extent of these unwanted processes, particularly for sensitive residues like asparagine.

A significant side reaction during the incorporation of unprotected asparagine is the dehydration of the side-chain amide to form a β-cyanoalanine residue. nih.govpeptide.com This reaction is particularly prevalent when using carbodiimide (B86325) coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). peptide.compeptide.com The formation of this nitrile byproduct results in a modification of the peptide sequence that is often difficult to separate from the desired product. The most effective way to prevent this dehydration is by using asparagine derivatives with side-chain protection, such as Fmoc-Asn(Trt)-OH, which physically blocks the amide from reacting. nih.govosti.gov Alternatively, using pre-formed active esters like pentafluorophenyl (OPfp) esters can also minimize this side reaction. nih.gov

Aspartimide formation is a notorious side reaction in SPPS, especially when synthesizing peptides containing asparagine or aspartic acid. iris-biotech.deresearchgate.net This intramolecular cyclization occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, forming a five-membered succinimide (B58015) ring. iris-biotech.deiris-biotech.de This process is strongly promoted by the basic conditions used for Fmoc group removal (e.g., piperidine). iris-biotech.denih.gov

The formation of the aspartimide intermediate has severe consequences:

Isomerization: The succinimide ring can be opened by nucleophiles (water or piperidine) to yield two products: the correct α-linked peptide and an isomeric β-linked peptide (isoaspartyl peptide), where the peptide backbone continues from the side-chain carboxyl group. nih.gov

Racemization: The α-carbon of the aspartimide ring is highly susceptible to epimerization under basic conditions, leading to the formation of D-amino acid isomers. iris-biotech.denih.gov

The combination of these reactions can lead to a complex mixture of byproducts, including L-α-peptide, D-α-peptide, L-β-peptide, and D-β-peptide, which are often challenging to separate from the target peptide. nih.govbiotage.com The rate of aspartimide formation is highly dependent on the C-terminal neighboring residue, with Asn-Gly, Asn-Ser, and Asn-Asn sequences being particularly problematic. iris-biotech.denih.govacs.org While this reaction is more commonly associated with aspartic acid, it also occurs with asparagine residues. researchgate.netresearchgate.net

Nitrile Formation from Asparagine and Glutamine

Cleavage and Deprotection Challenges in Tryptophan-Containing Peptides

The synthesis of peptides containing tryptophan, such as this compound, presents significant challenges during the cleavage and deprotection steps. The indole ring of tryptophan is highly susceptible to oxidation and alkylation by cationic species generated during the removal of protecting groups under acidic conditions. thermofisher.comsigmaaldrich.compeptide.com

One major issue is the modification of the tryptophan residue by sulfonyl protecting groups, such as Mtr, Pmc, and Pbf, which are commonly used for arginine. peptide.compeptide.com These groups can be transferred to the tryptophan indole ring during final cleavage. peptide.com The extent of this side reaction depends on the specific protecting group and the spatial proximity of the arginine and tryptophan residues. peptide.com The use of scavengers in the cleavage cocktail, such as thioanisole, can help suppress this, but the most effective method is the protection of the tryptophan's indole nitrogen, for instance with a Boc group (Fmoc-Trp(Boc)-OH). sigmaaldrich.compeptide.compeptide.com

Furthermore, C-terminal tryptophan-containing peptides are known to be susceptible to reattachment to the resin support after cleavage, a side reaction known as back-alkylation. thermofisher.com This can be mitigated by using specific resin linkers designed to prevent this reattachment. thermofisher.com Prolonged exposure to cleavage reagents containing dithiothreitol (B142953) (EDT) in trifluoroacetic acid (TFA) can also lead to the formation of dithioketal adducts on the tryptophan residue. sigmaaldrich.com To minimize these side reactions, it is recommended to use indole-protected tryptophan and to keep the exposure to the cleavage cocktail as short as possible. thermofisher.com A two-step cleavage process, where side chain protecting groups are removed while the peptide remains attached to the resin, can also reduce tryptophan alkylation. rsc.org

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis offers an alternative to solid-phase methods and is often employed for the large-scale production of peptides. researchgate.net This approach involves the stepwise coupling of single amino acids or short peptide fragments in a suitable solvent. researchgate.netekb.eg The formation of the peptide bond between the carboxyl group of one amino acid and the amino group of another is a condensation reaction that requires activation of the carboxyl group to overcome the thermodynamic barrier that favors hydrolysis. ekb.eg

In the context of synthesizing this compound, protecting groups for the amino and carboxyl termini, as well as for the side chains of asparagine and tryptophan, are crucial to prevent unwanted side reactions. ekb.eg For asparagine, side-chain protection with a trityl (Trt) group is often preferred in Fmoc-based chemistry to prevent dehydration of the amide to a nitrile, a known risk when using carbodiimide coupling reagents. acs.org While unprotected asparagine can be used, it may lead to slower coupling and solubility issues. acs.orgnih.gov For tryptophan, although it can be used without indole protection, using a protected form like Fmoc-Trp(Boc)-OH can prevent side reactions and improve solubility. acs.org The choice of coupling reagents and reaction conditions is critical to ensure high yield and purity of the final dipeptide.

Enzymatic and Biocatalytic Synthesis Routes

Enzymatic synthesis of peptides is a valuable alternative to chemical methods, offering high stereospecificity and minimizing the need for extensive protecting group strategies. nih.govubc.ca Proteolytic enzymes, such as thermolysin, can be used to catalyze the formation of peptide bonds under conditions that favor the reverse of hydrolysis. ubc.ca

Hydroxylation Reactions of Constituent Amino Acids

Hydroxylation of the constituent amino acids, asparagine and tryptophan, can be achieved through biocatalytic methods, introducing functional groups that can alter the properties of the resulting dipeptide. The hydroxylation of amino acids is often catalyzed by specific hydroxylase enzymes. mdpi.com

For asparagine, enzymatic hydroxylation can lead to the formation of L-threo-β-hydroxyasparagine (L-THA). mdpi.com This has been demonstrated using a recombinant enzyme, AsnO, which hydroxylates L-asparagine, followed by hydrolysis to yield L-THA. mdpi.com This process has been optimized in E. coli to achieve high yields. mdpi.com Interestingly, asparagine hydroxylation has been identified as a reversible post-translational modification in some proteins, suggesting a dynamic cellular control mechanism. nih.gov

Tryptophan can be hydroxylated to form 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by tryptophan hydroxylase. acs.org This enzyme utilizes a non-heme mononuclear iron center and a tetrahydropterin (B86495) cofactor to carry out the hydroxylation. acs.org Chemical methods, such as the Fenton and Udenfriend reactions, can also produce a mixture of hydroxylated tryptophan derivatives, including 4-, 5-, 6-, and 7-hydroxytryptophan, by the action of hydroxyl radicals. nih.govmdpi.com

Aminoacylase-Mediated Syntheses

Aminoacylases (EC 3.5.1.14) are enzymes that are typically known for the hydrolysis of N-acyl-amino acids but can also be utilized for the synthesis of peptide bonds. d-nb.info These enzymes offer a green alternative to chemical synthesis methods. d-nb.inforesearchgate.net While traditionally used for the resolution of racemic mixtures of amino acids, their synthetic potential is increasingly being explored. d-nb.info Some aminoacylases have been shown to catalyze the formation of dipeptides. For instance, a d-stereospecific amidohydrolase from Streptomyces sp. has been used for the one-pot synthesis of various dl-configuration dipeptides, demonstrating the ability to use L-aminoacyl derivatives as substrates. nih.gov The application of aminoacylases for the synthesis of specific dipeptides like this compound would depend on the substrate specificity of the chosen enzyme.

Novel Synthetic Approaches and Derivatization Strategies

N-Methylation Strategies for Asparagine and Tryptophan

N-methylation of amino acid residues within a peptide can significantly alter its pharmacological properties, including membrane permeability and proteolytic stability. acs.org The development of efficient methods for the synthesis of N-methylated amino acids is therefore of great interest.

A successful strategy for the N-methylation of both asparagine and tryptophan involves the use of 5-oxazolidinone (B12669149) intermediates. acs.orgnih.gov For asparagine, the side-chain amide is first protected with a trityl (Trt) group. The N-methyl group is then introduced, followed by reductive cleavage of the oxazolidinone to yield the N-methylated asparagine derivative.

The N-methylation of tryptophan via an oxazolidinone intermediate is more complex due to the reactivity of the indole ring. acs.org Direct N-methylation can lead to the formation of a β-carboline byproduct through an intramolecular electrophilic aromatic substitution. acs.org To circumvent this, the tryptophan can be converted to dihydrotryptophan prior to the N-methylation steps. acs.org An alternative photocatalytic method using a metal-loaded titanium dioxide catalyst has also been developed for the N-methylation of various amino acid motifs, including protected asparagine and tryptophan derivatives. wiley.com

C-Glycosylation via Palladium-Catalyzed C-H Functionalization of Tryptophan

The introduction of a glycosyl moiety onto the tryptophan indole ring represents a significant post-translational modification, leading to the formation of C-glycosides, which are notable for their enhanced stability against enzymatic degradation compared to their O- or N-linked counterparts. Palladium-catalyzed C-H functionalization has emerged as a powerful and direct method for forging this carbon-carbon bond at the C2 position of the indole ring of tryptophan. This strategy avoids the lengthy pre-functionalization of the indole nucleus, offering a more atom- and step-economical route to C-glycosylated amino acids and peptides. chinesechemsoc.orgnih.gov While direct palladium-catalyzed C-H glycosylation of the specific dipeptide this compound is not extensively documented, the methodologies developed for tryptophan and tryptophan-containing peptides provide a clear blueprint for its potential synthesis. chinesechemsoc.org

Two primary strategies have been successfully employed for the palladium-catalyzed C-H glycosylation of tryptophan residues: the use of directing groups and the application of a transient mediator like norbornene. chinesechemsoc.orgresearchgate.net

Auxiliary-Directed C-H Glycosylation

A highly effective approach involves the installation of a directing group onto the N-terminus of the tryptophan substrate. researchgate.net This auxiliary coordinates to the palladium catalyst, positioning it in close proximity to the C2-H bond of the indole ring and facilitating a regioselective C-H activation. chinesechemsoc.org Various N,N-bidentate directing groups have been explored, with isoquinoline-1-carboxylic acid (i₁QA) and picolinamide (B142947) (PA) showing particular promise. researchgate.net

The general mechanism for this transformation begins with the C-H palladation at the ortho position of the indole ring, forming a stable five- or six-membered palladacycle intermediate. chinesechemsoc.orgchinesechemsoc.org This intermediate then undergoes oxidative addition with a glycosyl chloride donor, followed by reductive elimination to yield the C2-glycosylated tryptophan product with the directing group still attached. chinesechemsoc.org A key advantage of this method is the high degree of stereoselectivity, typically affording the α-anomer exclusively. researchgate.netnih.gov For instance, the C-H mannosylation of an N₁-benzyl-protected tryptophan equipped with a picolinamide (PA) auxiliary proceeded in an 82% yield with exclusive α-selectivity. researchgate.net The choice of auxiliary is crucial; for example, using an isoquinoline (B145761) acid auxiliary on the N-terminus of tryptophan led to a highly efficient and stereoselective synthesis of C2-α-Man-Trp. researchgate.net After glycosylation, the auxiliary can be removed to furnish the final C-glycosylated product. chinesechemsoc.org

| Substrate | Directing Group | Catalyst (mol%) | Additive | Glycosyl Donor | Product | Yield (%) | Selectivity | Ref |

| N₁-benzyl-tryptophan | Picolinamide (PA) | Pd(OAc)₂ (10) | Ac-Ile-OH (30 mol%) | Tetrabenzyl-protected mannosyl chloride | N₁-benzyl-C2-α-mannosyl-tryptophan | 82 | α-exclusive | researchgate.net |

| AQ-coupled, benzyl-protected 2-indolylacetamide | 8-aminoquinoline (AQ) | Pd(OAc)₂ (10) | KOAc, Ac-Ile-OH | Tetrabenzyl-protected mannosyl chloride | C2-α-mannosyl product | 11 | α-exclusive | nih.gov |

| H-Trp-OMe | Isoquinoline-1-carboxylic acid (i₁QA) | Pd(OAc)₂ (10) | Ag₂CO₃, PivOH | Tetrabenzyl-protected mannosyl chloride | i₁QA-Trp(Man(Bn)₄)-OMe | 85 | α-exclusive | researchgate.net |

Norbornene-Mediated C-H Glycosylation

An alternative strategy circumvents the need for a covalently attached directing group by using a transient mediator, such as norbornene. chinesechemsoc.orgchinesechemsoc.org This approach, often referred to as a Catellani-type reaction, is particularly advantageous as it allows for the direct C-H glycosylation of free (N-H) indoles and tryptophan. chinesechemsoc.orgnih.gov This method is more step-economical as it does not require the installation and subsequent removal of a directing group. chinesechemsoc.org

The proposed catalytic cycle involves an initial N-palladation of the indole's N-H bond. chinesechemsoc.org This is followed by the aminopalladation of norbornene, which then facilitates the regioselective C-H activation at the C2 position of the tryptophan indole ring to form a palladacycle. chinesechemsoc.orgnih.gov Subsequent oxidative addition of the glycosyl chloride donor, reductive elimination, and extrusion of norbornene delivers the final C2-glycosylated tryptophan product. chinesechemsoc.org This methodology has been shown to be robust and can be performed on a gram scale. chinesechemsoc.org The reaction is highly chemoselective, functionalizing the C2-H bond without affecting other potentially reactive sites. nih.govchinesechemsoc.org

| Substrate | Mediator | Catalyst (mol%) | Base | Glycosyl Donor | Product Yield (%) | Ref |

| Indole (unprotected) | Norbornene | Pd(OAc)₂ (10) | K₂CO₃ | Mannofuranosyl chloride | 78 | chinesechemsoc.org |

| Tryptophan derivative | Norbornene | Pd(OAc)₂ (10) | K₂CO₃ | Glucopyranosyl chloride | 72 | chinesechemsoc.org |

| Tryptophan derivative | Norbornene | Pd(OAc)₂ (10) | K₂CO₃ | Galactopyranosyl chloride | 65 | chinesechemsoc.org |

Advanced Structural and Conformational Analyses

Conformational Dynamics and Heterogeneity

The conformational landscape of peptides is defined by a delicate balance of intrinsic properties and environmental influences. For Asparaginyl-Tryptophan, this landscape is particularly rich due to the flexibility of the asparagine side chain and the complex photophysical properties of the tryptophan indole (B1671886) ring.

Asparagine-linked (N-linked) glycosylation is a critical post-translational modification where an oligosaccharide is attached to the amide nitrogen of an asparagine residue. asm.orgnih.gov This process can significantly alter the conformational dynamics of the peptide backbone. nih.gov Studies on glycopeptides have shown that the addition of a glycan moiety can cause the peptide to adopt a more compact and different ensemble of conformations compared to its non-glycosylated counterpart. nih.gov This modification is not merely an addition but an integral factor that can influence protein folding, stability, and molecular recognition. nih.govmdpi.com

Research using intrinsic tryptophan fluorescence on gelatin-binding domains of fibronectin demonstrated that the presence and length of asparagine-linked polylactosamine chains directly alter the local environment of tryptophan residues. lsu.edu A decrease in the extent of glycosylation led to a quenching of tryptophan fluorescence and a blue shift in the emission spectrum, indicating a change in the polypeptide's conformation that brings the tryptophan into a different, likely more hydrophobic or rigid, environment. lsu.edu These findings suggest that glycosylation at an asparagine residue can modulate the conformational state of a neighboring tryptophan, which may in turn affect the biological functions of the protein, such as protease resistance and binding affinities. lsu.edu

The side chain of tryptophan is not static; it can rotate around the Cα-Cβ (χ1) and Cβ-Cγ (χ2) bonds, leading to several preferred conformations known as rotamers. conicet.gov.ar The distribution of these rotamers is a key determinant of a protein's structure and function and is highly sensitive to the local backbone conformation and surrounding environment. stackexchange.comwikipedia.org The existence of multiple rotameric states is often responsible for the complex, multi-exponential fluorescence decay kinetics observed in tryptophan-containing proteins and peptides. conicet.gov.arnih.gov

The primary rotamers for tryptophan are typically found around χ1 angles of -60° (g-), +60° (g+), and 180° (t). nih.gov Each of these rotameric states can have distinct fluorescence lifetimes. researchgate.netresearchgate.net For instance, in studies of designed peptides, the major lifetime component of tryptophan fluorescence was assigned to the major χ1 rotamer population as determined by NMR. nih.gov In several peptides, the χ1 = -60° rotamer was associated with lifetimes between 2.7 and 5.5 ns, while a χ1 = 180° rotamer had a much shorter lifetime of 0.5 ns, a difference attributed to the varying proximity of the indole ring to quenching groups like the peptide bond. nih.gov

Computational modeling and fluorescence anisotropy studies on collagen-like peptides have further illustrated the conformational freedom of tryptophan. These studies revealed that a tryptophan side chain can adopt significantly more conformations when placed at certain positions within a peptide sequence, highlighting its dynamic nature. umt.edu

Table 1: Tryptophan Rotamer Characteristics in Different Peptide Environments

| Rotamer (χ1 angle) | Associated Lifetime (ns) | Context/Observation | Source |

| -60° (g-) | 2.7 - 5.5 | Dependent on local backbone conformation in designed peptides. | nih.gov |

| 180° (t) | 0.5 | Observed in a specific peptide conformation. | nih.gov |

| -60°, 120° (χ1, χ2) | - | More frequent in the N-terminal half of transmembrane helices. | nih.gov |

| 180°, 0° (χ1, χ2) | - | More frequent in the C-terminal half of transmembrane helices. | nih.gov |

The conformational state of tryptophan is exquisitely sensitive to its immediate microenvironment, including solvent polarity, hydrogen bonding capacity, and proximity to other amino acid residues. researchgate.netnih.govcreative-biolabs.com The intrinsic fluorescence of the tryptophan indole ring serves as a powerful probe for these local conditions. creative-biolabs.comacs.org When the indole ring is exposed to a polar solvent like water, a shift in the fluorescence emission to a longer wavelength (a "red shift") is typically observed. acs.org Conversely, a "blue shift" to shorter wavelengths suggests the tryptophan is in a more nonpolar or hydrophobic environment, such as being buried within a protein core. acs.org

The presence of neighboring amino acid side chains can also quench tryptophan fluorescence through mechanisms like excited-state electron transfer. nih.gov Asparagine, along with glutamine, glutamic acid, aspartic acid, cysteine, and histidine, has been identified as a residue capable of quenching tryptophan fluorescence. nih.gov Furthermore, the peptide bond itself is a significant quencher, and its orientation relative to the indole ring, dictated by the rotameric state, strongly influences fluorescence intensity. nih.govresearchgate.net Molecular dynamics simulations have shown that the local water network and its hydrogen-bonding structure in the vicinity of a tryptophan residue are dynamic and can switch between different conformations, directly impacting the residue's properties. nih.gov

Rotamer Conformations and Sidechain Orientations of Tryptophan Residues

Intramolecular Interactions and Hydrogen Bonding Networks

Intramolecular hydrogen bonds are crucial for stabilizing specific peptide conformations. cambridgemedchemconsulting.com In the context of this compound, both residues can participate in forming and stabilizing local hydrogen-bonding networks. The side chain of asparagine contains both a hydrogen bond donor (-NH2) and an acceptor (C=O), allowing it to form interactions that can constrain the peptide backbone. The indole ring of tryptophan also has a hydrogen bond donor (the N-H group), which can engage in interactions with suitable acceptors. researchgate.netdergipark.org.tr

Molecular Recognition and Binding Site Characterization

The specific sequence and conformation of peptides are central to their ability to recognize and bind to other molecules. The Asn-Trp motif can be a key component of such binding sites. The characteristics of both asparagine (polar, hydrogen-bonding) and tryptophan (aromatic, hydrophobic, hydrogen-bonding) create a versatile recognition surface. Aromatic residues like tryptophan are known to contribute significantly to the stability of protein-protein interactions. rsc.org

For example, a study using artificial intelligence and computer simulations identified the tetrapeptide Asn–Leu–Lys–Trp as a binder to sites near the active center of the cysteine proteases papain and cathepsin K. aip.org This suggests that the combination of asparagine and tryptophan contributes to the peptide's ability to fit into and interact with the enzyme's binding pocket. aip.org In another example, an affinity chromatography experiment isolated a peptide with the sequence Asp-Thr-Trp-Pro-Asn-Thr-Glu-Trp-Ser from a lectin, based on its ability to bind to lactose. nih.gov This peptide contains two Trp and one Asn residue, highlighting the potential role of these amino acids in carbohydrate recognition. nih.gov The binding of peptides to their targets often involves a conformational adjustment, where an initially flexible peptide adopts a more rigid structure upon binding. nih.gov

Thermodynamics of Conformational Change in Related Peptides and Proteins

The transition of a peptide or protein between different conformational states is governed by thermodynamic principles. Techniques such as isothermal titration calorimetry (ITC) and differential scanning calorimetry (DSC) are used to measure the thermodynamic parameters associated with these changes, such as enthalpy (ΔH), entropy (ΔS), and heat capacity (ΔG). frontiersin.orgacs.org

Studies on the trp RNA-binding attenuation protein (TRAP) have shown that tryptophan binding induces changes in protein dynamics and results in a negative heat capacity change that is larger than expected from simple surface burial. acs.org This large heat capacity change is a hallmark of binding-coupled conformational ordering, suggesting a shift from a more flexible to a more rigid state upon ligand binding. acs.org The thermodynamics of interaction for peptides rich in arginine and tryptophan with model membranes also reveal conformational adjustments. acs.org Upon interacting with lipid bilayers, these peptides show changes in tryptophan fluorescence lifetime, indicating a stronger interaction and a change in the local environment from hydrophilic to hydrophobic. acs.org This partitioning into the membrane is a thermodynamically driven process that involves significant conformational changes in the peptide. acs.orgcambridge.org

Table 2: Thermodynamic Parameters for Conformational Changes in Tryptophan-Related Systems

| System | Method | Key Thermodynamic Finding | Implication | Source |

| NEMO Protein Variants | Red Edge Excitation Shift (REES) | Change in Gibbs Free Energy (ΔG) upon ligand binding or denaturation. | Quantifies changes in conformational flexibility and stability. | frontiersin.org |

| trp RNA-binding attenuation protein (TRAP) | ITC, DSC | Large negative heat capacity change (ΔCp) upon tryptophan binding. | Binding induces significant conformational ordering and a shift in conformational equilibrium. | acs.org |

| Arginine/Tryptophan Peptides & Lipid Vesicles | Fluorescence Lifetime | Increase in Trp fluorescence lifetime upon binding to vesicles. | Indicates a stronger interaction and transfer to a more rigid, hydrophobic environment. | acs.org |

Biomolecular Interactions and Functional Implications

Role in Protein Folding and Structural Stability

The primary structure of a protein, its amino acid sequence, dictates its final three-dimensional conformation. The individual properties of asparagine (Asn) and tryptophan (Trp) suggest they favor different types of secondary structures. Asparagine, with its short, polar side chain, has a preference for residing in reverse turns and α-helices. stanford.edu In contrast, the bulky, aromatic tryptophan residue favors inclusion in β-sheets. stanford.edupitt.edu The specific sequence "Asn-Trp" has been noted to have a preference for loop or turn conformations, potentially acting as a transitional element between more defined secondary structures. hgc.jp

The fluorescence of tryptophan is highly sensitive to its local environment, making it a useful intrinsic probe for monitoring protein folding and conformational changes. nih.gov The specific amino acids surrounding a tryptophan residue can significantly alter its fluorescence properties. nih.gov Studies on pentapeptides have shown that the fluorescence intensity of a central tryptophan is heavily influenced by the adjacent residues, indicating that the local sequence, including polar residues like asparagine, directly impacts the conformational ensemble and microenvironment of the tryptophan side chain. nih.gov

A critical role of the Asn-Trp sequence has been identified in the context of N-linked glycosylation, a co-translational modification crucial for the stability and function of many proteins. N-glycosylation occurs at asparagine residues within the consensus sequence Asn-Xaa-Ser/Thr (where Xaa is any amino acid except proline). proteinstructures.com However, the efficiency of this modification is highly dependent on the nature of the 'Xaa' residue. When the residue following asparagine is a bulky hydrophobic amino acid, such as tryptophan, it can inhibit the addition of the glycan chain to the asparagine. proteinstructures.com This inhibitory effect of the Asn-Trp sequence on a key stability-conferring modification demonstrates a direct structural implication of this specific dipeptide sequence.

Table 1: Conformational Preferences of Asparagine and Tryptophan

| Amino Acid | Preferred Secondary Structure(s) | Role in Structure |

| Asparagine (Asn) | Reverse Turns, α-Helices | Often found in flexible regions, can participate in hydrogen bonding via its polar side chain. stanford.edumdpi.com |

| Tryptophan (Trp) | β-Sheets | Its large, hydrophobic side chain often buried in the protein core, participating in hydrophobic and π-stacking interactions. stanford.edunih.govgoogle.com |

| Asn-Trp Sequence | Loop/Turn Conformations | May act as a structural transition element; can inhibit N-glycosylation. hgc.jpproteinstructures.com |

Enzymatic Functionalization and Tagging Strategies

Modern protein chemistry often employs strategies to modify proteins at specific sites for study or conjugation. Enzymatic methods that target specific amino acid sequences offer high precision for such modifications.

Bio-orthogonal functionalization allows for the specific chemical modification of proteins in a biological environment. One such strategy involves the enzymatic halogenation of tryptophan residues, which can then be used in subsequent chemical reactions like palladium-catalyzed cross-coupling. researchgate.net Researchers have engineered variants of the tryptophan 6-halogenase enzyme, Thal, to efficiently brominate proteins containing a C-terminal tryptophan. researchgate.netacs.org

To optimize this process, various peptide tags were screened to find a sequence that is most efficiently recognized and modified by the engineered halogenase. This work identified an optimal tetrapeptide tag, named the "BromoTrp" tag, with the sequence Tyrosine-Asparagine-Isoleucine-Tryptophan (YNIW). acs.org The inclusion of asparagine in this tag is critical for its high efficiency. This demonstrates a functional synergy where the asparagine residue, as part of a defined sequence, facilitates the targeted enzymatic modification of the adjacent tryptophan, highlighting the utility of the Asn-Trp relationship in advanced biochemical tagging strategies.

Table 2: Example of a Tryptophan-Containing Tag for Enzymatic Functionalization

| Tag Name | Sequence | Enzyme | Modification | Purpose |

| BromoTrp | -Tyr-Asn-Ile-Trp | Engineered Tryptophan 6-halogenase (Thal) | Regioselective bromination at the C6 position of the tryptophan indole (B1671886) ring. acs.org | Provides a chemical handle for bio-orthogonal cross-coupling reactions (e.g., Suzuki–Miyaura). researchgate.netacs.org |

Influence on Biological Pathways and Cellular Processes

The constituent amino acids of Asparaginyl-Tryptophan are deeply integrated into the cell's metabolic and signaling networks, where their availability and metabolism can influence major cellular decisions.

Asparagine and tryptophan are catabolized through distinct pathways that feed into central carbon metabolism, classifying them as both glucogenic (can be used to synthesize glucose) and/or ketogenic (can be converted to ketone bodies).

Asparagine Metabolism: Asparagine is unequivocally glucogenic. The enzyme asparaginase (B612624) hydrolyzes asparagine to aspartate and ammonia. Aspartate is then converted by a transaminase to oxaloacetate, a key intermediate in the tricarboxylic acid (TCA) cycle. ulb.ac.be

Tryptophan Metabolism: Tryptophan metabolism is significantly more complex, and it is both glucogenic and ketogenic. Its degradation involves a multi-step pathway that ultimately yields alanine (B10760859) and acetoacetyl-CoA. The alanine can be readily converted to pyruvate, a glucogenic precursor, while acetoacetyl-CoA is a direct precursor for ketone bodies. ulb.ac.bebiorxiv.org

The biosynthetic pathways are also distinct. Tryptophan synthesis in microbes and plants occurs via the complex shikimate pathway, which is absent in animals, making it an essential amino acid. biorxiv.orgscispace.com Asparagine, however, is non-essential in humans as it can be synthesized from oxaloacetate by asparagine synthetase. The interplay between these pathways is crucial for maintaining cellular homeostasis, as they contribute to the pool of central metabolites used for both energy generation and biosynthesis. ulb.ac.be

Table 3: Metabolic Fates of Asparagine and Tryptophan

| Amino Acid | Metabolic Classification | Key Catabolic Intermediate(s) | Metabolic Significance |

| Asparagine | Glucogenic | Oxaloacetate | Replenishes TCA cycle intermediates (anaplerotic). ulb.ac.be |

| Tryptophan | Glucogenic & Ketogenic | Alanine (→ Pyruvate), Acetoacetyl-CoA | Contributes to both glucose/energy production and ketone body synthesis. ulb.ac.be |

The mechanistic Target of Rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism in response to nutrient availability, including amino acids. While many amino acids signal to mTOR complex 1 (mTORC1) through the Rag GTPase pathway, research has shown that asparagine can activate mTORC1 through a distinct, Rag-independent mechanism. pitt.edu

This alternative pathway requires the Arf1 GTPase and occurs at the lysosome. The activation of mTORC1 by asparagine has significant downstream effects. For instance, in adipose tissues, asparagine-stimulated mTORC1 signaling promotes the expression of thermogenic genes and key glycolytic enzymes. nih.gov This boosts thermogenesis (heat production) and glycolysis. nih.gov Studies have shown that asparagine supplementation can enhance cold tolerance in mice and improve glucose tolerance in diet-induced obesity models by increasing the sensitivity of adipose tissue to β3-adrenergic receptor agonists. nih.gov This positions asparagine not just as a building block for proteins, but as a critical signaling molecule that modulates systemic energy homeostasis via the mTORC1 pathway.

Modulation of Immune Cell Behavior by Tryptophan and Asparagine Metabolism

The availability and metabolism of individual amino acids are critical regulators of immune function. Both tryptophan and asparagine play pivotal roles in modulating the behavior of various immune cell populations, particularly within the tumor microenvironment and during inflammatory responses .

Tryptophan Metabolism: Tryptophan is an essential amino acid whose catabolism is a major checkpoint in immune regulation. The primary pathway for this is the kynurenine (B1673888) pathway, initiated by the enzymes indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). Depletion of tryptophan and the accumulation of its catabolites, known as kynurenines, create a potent immunosuppressive environment . For instance, tryptophan starvation can activate the GCN2 kinase stress-response pathway in T cells, leading to anergy and apoptosis. Concurrently, kynurenines can directly induce T cell apoptosis and promote the differentiation of regulatory T cells (Tregs), further suppressing anti-tumor immunity .

Asparagine Metabolism: Asparagine is a non-essential amino acid, but its availability is crucial for the proliferation of certain cells, including lymphocytes and various cancer cells. The enzyme asparaginase, which hydrolyzes asparagine to aspartic acid and ammonia, is used therapeutically to induce asparagine starvation and inhibit cancer cell growth. In the context of immunity, limiting asparagine availability has been shown to impair T cell activation and effector functions . Therefore, the local concentration of asparagine, controlled by its synthesis via asparagine synthetase (ASNS) and its degradation, directly influences T cell viability and function.

The dipeptide this compound could act as a localized delivery vehicle for these two immunomodulatory amino acids. Its cleavage by peptidases within a specific tissue microenvironment, such as a tumor, could simultaneously release both asparagine and tryptophan, influencing local immune cell behavior by fueling or inhibiting metabolic pathways dependent on these amino acids.

| Amino Acid | Metabolic Process | Key Enzyme(s) | Effect on Immune Cells | Reference |

|---|---|---|---|---|

| Tryptophan | Depletion via Kynurenine Pathway | IDO1, TDO | Inhibits T cell proliferation; induces T cell anergy and apoptosis; promotes regulatory T cell (Treg) differentiation. | , |

| Asparagine | Availability/Depletion | Asparagine Synthetase (ASNS), Asparaginase | Required for T cell proliferation and effector function; depletion impairs T cell activation. |

Allosteric Mechanisms in Enzymes Involving Asparagine and Tryptophan (e.g., Tryptophan Synthase)

Allosteric regulation, where the binding of a molecule at one site affects the protein's activity at another site, is a fundamental mechanism of biological control. Tryptophan synthase, a well-studied bienzyme complex, provides a classic example of allostery involving tryptophan.

Tryptophan synthase is an α2β2 tetrameric complex responsible for the final two steps in the biosynthesis of tryptophan. The α-subunit catalyzes the cleavage of indole-3-glycerol phosphate (B84403) (IGP) to indole and glyceraldehyde-3-phosphate. The β-subunit catalyzes the condensation of indole with serine to produce tryptophan . The two active sites are separated by approximately 25 Å and are connected by a hydrophobic intramolecular tunnel.

The allosteric communication between the α and β subunits is crucial for the enzyme's high efficiency. Binding of the substrate to the α-subunit triggers a conformational change that "opens" the tunnel and signals the β-subunit to adopt a catalytically active conformation. Conversely, the binding of serine to the β-subunit enhances the activity at the α-site. Tryptophan, the final product, acts as an allosteric inhibitor by binding to the β-subunit, which in turn signals the α-subunit to close, halting the initial reaction. While the dipeptide Asn-Trp is not a direct participant, this mechanism highlights the critical role of the tryptophan molecule's structure in mediating complex allosteric signaling within an enzyme .

Molecular Mechanisms of Enzyme Substrate Discrimination (e.g., Asparaginyl-tRNA Synthetase)

The fidelity of protein synthesis relies on the extraordinary ability of aminoacyl-tRNA synthetases (aaRS) to correctly pair amino acids with their cognate tRNAs. Asparaginyl-tRNA synthetase (AsnRS) is responsible for attaching asparagine to its corresponding tRNA (tRNA^Asn). This enzyme must reliably distinguish asparagine from a pool of structurally similar amino acids, most notably aspartic acid (Asp), which differs only by a carboxamide versus a carboxylate group, and glutamine (Gln), which has a longer side chain.

The molecular basis for this discrimination lies in the precise architecture of the amino acid binding pocket within the AsnRS active site. A network of specific hydrogen bonds and steric constraints ensures high-fidelity recognition . The carboxamide group of asparagine is recognized by specific hydrogen bond donors and acceptors within the pocket that cannot favorably interact with the carboxylate group of aspartic acid. This discrimination is often enhanced by a "proofreading" or "editing" mechanism that hydrolyzes incorrectly charged tRNAs (e.g., Asp-tRNA^Asn). This two-tiered system of substrate selection and post-transfer editing ensures that asparagine is correctly incorporated into nascent polypeptide chains . The peptide bond in Asn-Trp prevents it from being a substrate for AsnRS, as the enzyme is designed to recognize the free amino acid.

Interactions with Inorganic Structures (e.g., Gold Clusters and Amino Acids)

The functional groups of amino acids—the amine, the carboxyl, and the side chain—can interact with inorganic surfaces and nanoparticles, a principle that is fundamental to bionanotechnology. The interaction between amino acids and gold surfaces or clusters is particularly well-studied.

Tryptophan and asparagine exhibit distinct interaction profiles with gold. Tryptophan's indole ring can engage in π-stacking interactions with surfaces, while its amine group can coordinate with gold atoms. Asparagine's primary interaction is typically mediated through its terminal amine and carboxyl groups, with its polar amide side chain also capable of forming coordinating bonds . Studies have shown that the N-H group of the indole ring and the primary amine group of tryptophan are key binding sites for gold clusters. The specific binding affinity and orientation depend on the size and charge of the gold cluster and the local chemical environment (e.g., pH). In the context of the Asn-Trp dipeptide, the molecule presents multiple potential binding sites: the N-terminal amine, the C-terminal carboxyl, the asparagine side-chain amide, and the tryptophan indole ring. The combination of these functional groups could lead to unique binding geometries and affinities with inorganic structures compared to the individual amino acids, potentially serving as a bidentate or tridentate ligand for stabilizing gold nanoparticles .

Conformational Dynamics and Catalytic Activity of Asparaginase Isozymes

Asparaginase is an enzyme that catalyzes the hydrolysis of L-asparagine into L-aspartic acid and ammonia. It exists in various isozymic forms, with bacterial asparaginases from Escherichia coli and Erwinia chrysanthemi being the most studied due to their clinical use. These isozymes, while catalyzing the same reaction, exhibit differences in their substrate affinity, stability, and immunological properties, which are rooted in their structural and conformational dynamics .

E. coli asparaginase (EcAII) is a homotetramer, with each active site located at the interface between two subunits. The catalytic mechanism involves a threonine residue acting as the primary nucleophile in a two-step hydrolysis reaction. The flexibility of a "lid loop" over the active site is crucial for substrate binding and product release. This loop undergoes a conformational change from an open to a closed state upon substrate binding, which properly orients the catalytic residues and sequesters the substrate from the solvent . The differences in the amino acid sequences of these lid loops between isozymes (e.g., from E. coli vs. Erwinia) contribute to their varying catalytic efficiencies (k_cat/K_m) and substrate specificities. For example, some asparaginases also exhibit a secondary glutaminase (B10826351) activity, and the ratio of asparaginase-to-glutaminase activity varies among isozymes, a property dictated by subtle differences in active site geometry and dynamics.

| Property | E. coli Asparaginase (EcAII) | Erwinia Asparaginase (ErA) | Reference |

|---|---|---|---|

| Quaternary Structure | Homotetramer | Homotetramer | |

| Active Site Nucleophile | Threonine | Threonine | |

| Key Dynamic Feature | Flexible "lid loop" over active site | Flexible "lid loop" with different sequence/dynamics | |

| Relative Glutaminase Activity | Lower (~2-5% of asparaginase activity) | Higher (~5-10% of asparaginase activity) |

Spectroscopic and Computational Methodologies for Elucidation

Spectroscopic Characterization Techniques

Spectroscopic methods are central to understanding the conformational landscape of peptides like Asparaginyl-Tryptophan. These techniques leverage the interaction of electromagnetic radiation with the molecule to probe its structural features, from backbone torsion angles to the microenvironment of its aromatic side chain.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the three-dimensional structure of peptides in solution. uzh.ch For a dipeptide such as this compound, NMR provides detailed information about the populations of different conformers by measuring parameters sensitive to local geometry and distances between atoms. uzh.chnih.gov

Key NMR parameters for the conformational analysis of this compound include chemical shifts (¹H, ¹³C, ¹⁵N), scalar coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE). uzh.chresearchgate.net The ¹Hα chemical shift and the amide proton (NH) chemical shift are particularly sensitive to the peptide's backbone conformation. researchgate.net The three-bond scalar coupling constant between the amide proton and the α-proton, ³J(HNHα), is directly related to the backbone dihedral angle φ (phi) through the Karplus equation. pnas.org By measuring this coupling constant, the preferred backbone conformation, such as a polyproline II (PPII) or β-strand conformation, can be inferred. pnas.org While some studies on dipeptides have faced challenges in obtaining complete data sets due to low solubility, the methodology remains a gold standard. pnas.org

Furthermore, the side-chain conformation, defined by the χ1 and χ2 torsion angles, can be investigated. conicet.gov.arfccc.edu For the tryptophan residue, rotations about these angles lead to different rotamer conformations, each of which can be identified by specific NOEs and chemical shifts. conicet.gov.ar Advanced techniques, such as the selective ¹⁵N-labeling of the asparagine and tryptophan side-chain amide groups, can be employed to unambiguously identify their signals in complex spectra and study their interactions. anu.edu.au

Table 1: Key NMR Parameters for Conformational Analysis of Dipeptides

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Chemical Shifts (δ) | Sensitive to the local electronic environment and secondary structure. | ¹H, ¹³C, and ¹⁵N shifts indicate backbone (φ, ψ) and side-chain (χ) angles. researchgate.net |

| ³J(HNHα) Coupling Constant | Provides information on the backbone dihedral angle φ via the Karplus relationship. | Helps determine the population of major backbone conformations (e.g., β-strand, PPII). pnas.org |

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons (< 5 Å). | Defines the overall 3D fold by establishing proximities between the Asn and Trp residues. uzh.ch |

| Side-Chain J-Couplings | Constrain side-chain torsion angles (χ1, χ2). | Determines the rotameric state of both the asparagine and tryptophan side chains. fccc.edu |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is exceptionally sensitive to the secondary structure of peptides and proteins. nih.govplos.org

The CD spectrum of this compound can be analyzed in two distinct regions:

Far-UV Region (180-250 nm): The signal in this region is dominated by the peptide backbone's amide bonds. biorxiv.org The shape and magnitude of the CD spectrum can distinguish between different types of regular secondary structures such as α-helices, β-sheets, and turns. For a short peptide like Asn-Trp, the spectrum would likely reflect populations of β-turn and random coil or extended conformations. acs.org

Near-UV Region (240-320 nm): This region is sensitive to the environment of aromatic amino acid side chains. plos.org The tryptophan indole (B1671886) group in Asn-Trp gives rise to a complex CD signal between 260 nm and 300 nm. The precise shape and intensity of these bands are influenced by the local environment, side-chain flexibility, and potential interactions between the indole ring and the asparagine side chain, providing insight into the tertiary structure and conformational dynamics. nih.govplos.org Studies have shown that even achiral molecules can be induced to give a CD signal upon interaction with tryptophan, highlighting the sensitivity of the technique to the chiral environment. rsc.org

Table 2: Interpretation of CD Spectral Features for Peptides

| Spectral Region | Chromophore | Structural Information |

|---|---|---|

| Far-UV (180-250 nm) | Peptide Bond (Amide) | Provides information on the backbone secondary structure (e.g., β-turn, extended conformation). biorxiv.org |

| Near-UV (240-320 nm) | Tryptophan Side Chain (Indole) | Reflects the local environment, chirality, and conformational restrictions of the Trp side chain. plos.org |

The intrinsic fluorescence of the tryptophan residue makes it a powerful and sensitive spectroscopic probe for investigating peptide structure and dynamics. nih.gov Its photophysical properties are highly dependent on its immediate surroundings. nih.govrsc.org

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules (a donor and an acceptor). mdpi.com The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a "spectroscopic ruler" for measuring intramolecular distances typically in the range of 1-10 nm. mdpi.comnih.gov

In the context of this compound, the tryptophan residue serves as an excellent intrinsic fluorescence donor. To perform a FRET experiment, the asparagine residue can be chemically modified with a suitable acceptor fluorophore. A relevant study utilized a 2,3-diazabicyclo[2.2.2]oct-2-ene-labeled asparagine (Dbo) as a FRET acceptor for tryptophan in a series of peptides. nih.gov This Trp/Dbo pair has a very short Förster radius (R₀, the distance at which FRET efficiency is 50%) of approximately 9-10 Å, making it ideal for measuring distances in short peptides. nih.gov By measuring the FRET efficiency through steady-state or time-resolved fluorescence techniques, one can determine the average distance between the Asn and Trp residues, providing direct insight into the conformational ensemble and its dynamics. nih.govpnas.org

Table 3: Example of a FRET Pair for Studying Trp-Asn Proximity

| Parameter | Description | Value/Significance |

|---|---|---|

| Donor | Intrinsic fluorescence source | Tryptophan (Trp) nih.gov |

| Acceptor | Energy recipient attached to Asparagine | Dbo (2,3-diazabicyclo[2.2.2]oct-2-ene) nih.gov |

| Förster Radius (R₀) | Distance for 50% energy transfer efficiency | ~9-10 Å, suitable for short intramolecular distances. nih.gov |

| Measurement | Quantifies donor-acceptor proximity | FRET efficiency reveals the average distance and conformational distribution. nih.govacs.org |

The fluorescence emission spectrum, quantum yield, and lifetime of tryptophan are exquisitely sensitive to the polarity of its microenvironment, hydrogen bonding, and the presence of nearby quenching groups. nih.govnih.govresearchgate.net The indole side chain of tryptophan can be quenched by excited-state electron transfer to the carbonyl groups of the peptide backbone. nih.govscirp.org

In this compound, the tryptophan fluorescence is influenced by both the solvent and the adjacent asparagine residue.

Solvent Polarity: In polar, aqueous environments, the emission maximum (λ_max) of tryptophan is typically around 350 nm. nih.gov In a more hydrophobic or nonpolar environment, a blue shift to shorter wavelengths (as low as 308 nm) is observed, along with an increase in quantum yield. nih.govnih.gov

Intramolecular Quenching: The side-chain amide of asparagine can act as a quencher for the tryptophan fluorescence through hydrogen bonding or electron transfer mechanisms, potentially leading to a lower quantum yield compared to tryptophan alone. scirp.orgnih.gov Studies on mutant proteins have demonstrated that replacing a negatively charged aspartate residue near a tryptophan with a neutral asparagine can cause a significant blue-shift in the fluorescence emission, directly showing the influence of the Asn side chain on the tryptophan's microenvironment. wiley.com

Table 4: Environmental Effects on Tryptophan Fluorescence Parameters

| Environmental Factor | Effect on Emission Max (λ_max) | Effect on Quantum Yield (Φ_F) |

|---|---|---|

| Increasing Polarity | Red Shift (to longer λ) nih.gov | Decrease scirp.org |

| Decreasing Polarity (Hydrophobic Environment) | Blue Shift (to shorter λ) nih.gov | Increase researchgate.net |

| Proximity to Quenching Groups (e.g., Amides) | Minimal Shift | Decrease nih.govnih.gov |

| Hydrogen Bonding | Red Shift nih.gov | Variable, often decreases |

Anisotropy Resolved Multi-Dimensional Emission Spectroscopy (ARMES) is an advanced fluorescence technique that provides a more detailed analysis of complex systems. universityofgalway.iemdpi.com It combines traditional multi-dimensional fluorescence measurements (Excitation-Emission Matrices) with the measurement of fluorescence anisotropy. universityofgalway.ie Anisotropy (r) is a measure of the rotational motion of a fluorophore during the lifetime of its excited state and is related to its size, shape, and the viscosity of the local environment. universityofgalway.ie

For this compound, ARMES can provide unique insights into its conformational dynamics. By measuring anisotropy across the entire emission spectrum, it is possible to detect subtle changes in the hydrodynamic volume of the dipeptide associated with different conformational states. This methodology can resolve spectrally overlapping components and provide information on rotational correlation times, which are sensitive to intramolecular flexibility and interactions. universityofgalway.iemdpi.com While often used for multi-fluorophore systems, ARMES can powerfully characterize the photophysics and dynamics of a single tryptophan residue within the dipeptide, revealing how its rotational freedom is affected by interactions with the asparagine side chain and the surrounding solvent. universityofgalway.ie

Table 5: Parameters Measured and Information Gained from ARMES

| Parameter | Description | Insight for this compound |

|---|---|---|

| Excitation Wavelength (λ_ex) | Wavelength of light used to excite the sample. | Selectively excites the tryptophan residue (~280-295 nm). nih.gov |

| Emission Wavelength (λ_em) | Wavelength of light emitted by the sample. | Provides information on the polarity of the Trp microenvironment. nih.gov |

| Fluorescence Anisotropy (r) | Measure of the rotational diffusion of the fluorophore. | Relates to molecular size, shape, and flexibility; reveals conformational dynamics. universityofgalway.ie |

| Chemometric Analysis | Multivariate data analysis of the 4D data cube. | Resolves contributions from different conformational states or environments. universityofgalway.iemdpi.com |

Compound Index

Anisotropy Resolved Multi-Dimensional Emission Spectroscopy (ARMES)

Infrared (IR) Spectroscopy and Vibrational Analysis

Computational Modeling and Simulation Approaches

Computational methods provide atomic-level insights that complement experimental data.

Ab initio calculations are used to explore the potential energy surface of molecules and identify stable conformations. For a dipeptide like this compound, these methods can be used to determine the relative energies of different backbone (phi, psi) and side-chain dihedral angles. Such conformational analyses have been performed for various amino acids, including asparagine and tryptophan, to understand their intrinsic conformational preferences. acs.org

Density Functional Theory (DFT) is a widely used computational method to investigate the structural, electronic, and vibrational properties of molecules. DFT calculations have been employed to study L-asparagine, optimizing its geometry and analyzing its vibrational spectra. researchgate.net These studies often use functionals like B3LYP with basis sets such as 6-311++G(d,p). researchgate.net

For tryptophan, DFT calculations have been used to analyze its vibrational behavior and the effects of hydrogen bonding. dergipark.org.tr In the context of this compound, DFT could be used to predict its optimized geometry, vibrational frequencies, and electronic properties like the HOMO-LUMO gap, which provides insights into its reactivity. researchgate.net DFT has also been used to study the interaction between amino acids, including asparagine and tryptophan, with other molecules or surfaces. acs.orgresearchgate.net

Table 3: Calculated Electronic Properties of Zwitterionic L-Asparagine (ZWASN) using DFT

| Property | Value | Reference |

| HOMO Energy | -0.259 eV | researchgate.net |

| LUMO Energy | -0.017 eV | researchgate.net |

| HOMO-LUMO Gap | 0.242 eV | researchgate.net |

| Hardness | 0.121 eV | researchgate.net |

| Chemical Potential | -0.185 eV | researchgate.net |

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior and conformational flexibility of biomolecules. nih.govuiuc.edu By solving Newton's equations of motion, MD simulations can track the movements of atoms in a peptide over time, providing a dynamic picture of its conformational landscape.

For peptides containing tryptophan, MD simulations can reveal how the side chain and backbone dynamics are coupled. mdpi.com For example, simulations of asparaginase (B612624), an enzyme that hydrolyzes L-asparagine, have been used to investigate the conformational dynamics around a tryptophan residue near the active site. nih.gov These simulations showed that the tryptophan site in one isozyme is associated with substantial water motion, which is crucial for its function. nih.gov Similarly, MD simulations of human asparagine synthetase have revealed how dynamic motions of specific side chains, including asparagine, regulate catalytic function through conformational changes. biorxiv.org In the case of this compound, MD simulations could be used to explore its conformational ensemble in solution, the stability of different conformers, and the role of intramolecular hydrogen bonds.

Molecular Docking Studies of Substrate-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in understanding how substrates, such as asparagine and tryptophan, interact with the active sites of enzymes. For instance, in the study of various enzymes, docking simulations help in elucidating the binding modes of amino acid-containing ligands. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the substrate within the enzyme's active site. mdpi.com

In the context of enzymes involved in amino acid metabolism, molecular docking has been used to study the interaction of various amino acid derivatives with their respective receptors. For example, docking studies on the human histamine (B1213489) receptor have identified asparagine and tryptophan as key residues involved in mediating receptor activity. Similarly, studies on the SARS-CoV-2 main protease have identified asparagine as an interacting residue. The insights gained from these studies are crucial for understanding the specificity of enzyme-substrate interactions and for the design of potential inhibitors.

Table 1: Examples of Molecular Docking Studies Involving Asparagine and Tryptophan Residues

| Enzyme/Receptor | Ligand/Substrate | Key Interacting Residues | Reference |

| Human Histamine Receptor (3RZE) | Herbal Compounds | Asparagine (ASN), Tryptophan (TRP) | |

| SARS-CoV-2 Main Protease | Natural Compounds | Asparagine (ASN) | |

| 5-HT2A Serotonin Receptor | Indole Compounds | Tryptophan (TRP), Aspartic acid (ASP) | mdpi.com |

Computational Analysis of Allosteric Mechanisms in Biosynthetic Enzymes

Allostery is a fundamental process in which the binding of a ligand to one site on a protein affects the binding properties of another, distant site. nih.gov Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the complex allosteric mechanisms in biosynthetic enzymes, such as those in the aromatic amino acid biosynthesis pathway. nih.govportlandpress.com

Tryptophan synthase, a key enzyme in tryptophan biosynthesis, is a classic model for studying allostery. portlandpress.comresearchgate.net Computational studies have revealed how the binding of substrates and allosteric effectors induces conformational changes that are transmitted between the different subunits of the enzyme complex. portlandpress.comresearchgate.netnih.gov These studies have identified communication pathways and key residues involved in the allosteric signal propagation. For example, MD simulations have shown that the binding of tryptophan to an allosteric site can disrupt the communication between the two active sites of anthranilate synthase, leading to inhibition. portlandpress.com Similarly, computational analyses have been instrumental in understanding the allosteric regulation of chorismate mutase and 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase. nih.govportlandpress.com

Machine Learning Applications in Amino Acid Interaction Prediction

In recent years, machine learning (ML) and deep learning (DL) have emerged as powerful tools for predicting protein-protein interactions (PPIs) and understanding the roles of specific amino acid residues. mdpi.comnih.govnih.gov These computational methods can analyze large datasets of protein sequences and structures to identify patterns that are predictive of interactions. mdpi.comnih.gov

Several ML models have been developed to predict PPIs based on amino acid sequences alone. nih.govnih.gov These models often use various feature extraction methods to represent the physicochemical properties of amino acids, such as hydrophobicity and charge. nih.govfrontiersin.org For instance, some models have successfully predicted interactions by classifying amino acids into groups based on their properties, with asparagine and tryptophan often being grouped with other polar or aromatic residues. mdpi.com Deep learning approaches, such as those using deep neural networks (DNNs), have shown significant promise in predicting amino acid side-chain conformations and identifying interacting pairs of proteins. researchgate.net These methods have the potential to significantly accelerate the discovery of new biological interactions and the understanding of their mechanisms. mdpi.com

Table 2: Machine Learning Approaches in Amino Acid Interaction Studies

| Method | Application | Key Amino Acids Mentioned | Reference |

| Deep Learning / Feature Fusion | Protein-Protein Interaction Prediction | Asparagine, Tryptophan | mdpi.com |

| Deep Learning | COVID-19 Protein Interaction Prediction | Glutamine, Tryptophan | nih.gov |

| Support Vector Machines | T-cell Receptor Epitope Binding Prediction | Asparagine, Tryptophan | frontiersin.org |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is a primary technique for determining the three-dimensional atomic structure of molecules, including proteins and peptides. weizmann.ac.il It has been instrumental in elucidating the structures of numerous enzymes involved in amino acid biosynthesis, providing a static snapshot of the molecule that reveals the precise arrangement of its constituent atoms.

Site-Directed Mutagenesis in Probing Functional Roles

Site-directed mutagenesis is a powerful molecular biology technique used to make specific and intentional changes to the DNA sequence of a gene and, consequently, to the amino acid sequence of the resulting protein. This method is widely used to investigate the functional roles of individual amino acid residues within a protein. pnas.org

In the study of enzymes, site-directed mutagenesis has been employed to probe the roles of asparagine and tryptophan residues in catalysis, substrate binding, and allosteric regulation. For example, by replacing a specific tryptophan residue in thermolysin with other amino acids, researchers have demonstrated that an aromatic residue at that position is essential for the enzyme's proteolytic activity. tandfonline.com Similarly, mutagenesis studies on the human folate receptor have investigated the role of conserved tryptophan residues in ligand binding. nih.gov In the context of tryptophan synthase, site-directed mutagenesis, combined with ancestral sequence reconstruction, has been used to identify key residues responsible for the evolution of its allosteric regulation. nih.gov These studies have shown that just a few amino acid substitutions can dramatically alter the allosteric communication within the enzyme complex. nih.gov

Future Directions in Asparaginyl Tryptophan Research

Development of Advanced Synthetic Strategies for Complex Peptides

The chemical synthesis of peptides containing asparagine and tryptophan presents unique challenges that are driving the development of sophisticated synthetic methods. Standard solid-phase peptide synthesis (SPPS), the workhorse of peptide chemistry, must overcome issues specific to these residues. csic.es

For asparagine, there is a risk of the side-chain amide reacting with carbodiimide (B86325) coupling reagents to form a nitrile, a problem that becomes more pronounced in the synthesis of longer peptides. peptide.com To circumvent this, protecting groups such as trityl (Trt) are employed, which also improve the solubility of the Fmoc-Asn(Trt)-OH building block. peptide.com Tryptophan's indole (B1671886) ring is susceptible to oxidation and modification by cationic species during synthesis and cleavage. peptide.com While it can be used without protection, employing a protecting group like the Boc group on the indole nitrogen significantly reduces these side reactions. peptide.com

Beyond refining established protocols, future research is focused on novel strategies to build more complex and functional peptides containing the Asn-Trp motif.

Late-Stage Functionalization: A promising frontier is the late-stage modification of peptides. For instance, methods for the direct, site-specific C-H functionalization of tryptophan residues are being developed. nih.gov These techniques allow for the introduction of new chemical moieties, such as maleimide, onto the tryptophan ring within an already-synthesized peptide chain, enabling the creation of peptide-drug conjugates or macrocyclic structures with constrained conformations. nih.gov

Hybrid Synthesis Approaches: For the large-scale production of complex therapeutic peptides, a "hybrid" strategy combining the advantages of both solid-phase and solution-phase synthesis is being implemented. ug.edu.pl In this approach, peptide fragments are rapidly synthesized on a solid support, purified, and then coupled together in solution. This allows for full characterization of intermediates and is a viable strategy for manufacturing metric-ton quantities of complex peptides that include asparagine and tryptophan residues. ug.edu.pl

Synthesis of Modified Monomers: The development of methods to synthesize non-standard amino acid monomers opens new avenues for peptide design. A novel synthesis for N-methylated versions of asparagine and tryptophan has been established. nih.gov Incorporating these N-methylated residues into a peptide backbone can modify its pharmacological properties, such as resistance to enzymatic degradation. nih.gov

These advanced strategies are crucial for producing complex peptides for research and therapeutic development, enabling the synthesis of molecules with tailored properties and functions.

Elucidation of Intricate Conformational Landscapes and Their Biological Relevance

The biological function of a peptide is intrinsically linked to its three-dimensional structure, or conformation. For flexible molecules like peptides containing Asparaginyl-Tryptophan, this involves a dynamic ensemble of shapes. Understanding this conformational landscape is a key area of future research.

Vibrational spectroscopy and Nuclear Magnetic Resonance (NMR) are powerful experimental tools used to probe peptide conformations in solution. pnas.org Studies on dipeptides reveal that they exist as a mixture of conformers, primarily the polyproline II (PII) and β-sheet structures. pnas.org The intrinsic fluorescence of the tryptophan residue is a particularly sensitive probe of its local environment and, by extension, the peptide's conformation. nih.gov The quenching of this fluorescence, often through electron transfer to the carbonyl groups of the peptide backbone, is highly dependent on the distance and orientation between the indole ring and the quenchers, making it a powerful tool for studying conformational dynamics. nih.gov

The biological relevance of these subtle conformational preferences is profound. A striking example is the neuropeptide Asn-D-Trp-Phe-NH2, isolated from the sea slug Aplysia kurodai. nih.gov This peptide exhibits cardio-excitatory activity that is approximately 1,000 times more potent than its synthetic counterpart containing the natural L-Tryptophan. nih.gov This dramatic difference in activity is attributed to the conformational change induced by the D-amino acid, which alters the peptide's shape and its ability to interact with its biological target. mdpi.com

Further research directions include:

Investigating how flanking amino acid sequences influence the conformational preferences of the Asn-Trp motif.

Studying the impact of post-translational modifications, such as glycosylation at the asparagine residue, which is known to induce more compact and folded conformations in peptides. pnas.org

Analyzing the structure of tryptophan-rich miniproteins, like the "Trp-cage," where the tryptophan side chain is buried in a hydrophobic core, serving as an anchor for the folded structure. pnas.org

A detailed understanding of these conformational landscapes will allow for the rational design of peptides with specific, predictable structures and biological functions.

Investigation of Novel Biomolecular Roles and Interacting Partners

While this compound itself is considered an incomplete product of protein breakdown, the Asn-Trp sequence is a recurring motif in biologically active peptides and proteins, hinting at undiscovered roles and interactions. Future research will focus on identifying these roles and the molecular partners they engage with.

The most compelling evidence for the motif's importance comes from the previously mentioned cardio-excitatory neuropeptide, Asn-D-Trp-Phe-NH2 (NdWFamide), found in Aplysia. nih.gov Its high potency underscores that peptides containing this sequence can act as powerful signaling molecules. nih.gov The Asn-Gly motif, a close relative, is also characteristic of a family of neuropeptides in deuterostomian invertebrates. biologists.com

The context of the surrounding amino acids is also critical. In the DNA-binding domain of the Myb protein, three imperfectly conserved repeats each contain regularly spaced tryptophan residues. nih.gov The replacement of two amino acids, an asparagine and a lysine, that flank the final tryptophan in one of these repeats completely abolishes the protein's ability to bind to DNA. nih.gov This demonstrates that the Asn-Trp pairing, in concert with other residues, can be essential for mediating protein-DNA interactions.

Future investigations will likely explore:

Systematic screening of endogenous peptide libraries from various organisms to identify novel peptides containing the Asn-Trp sequence.

Proteomic approaches to identify proteins that interact with Asn-Trp-containing peptide ligands.

Functional studies to determine the biological pathways modulated by these peptides, building on the known roles of their constituent amino acids in neurotransmission, immune response, and metabolic signaling. nih.govmdpi.com

Uncovering these novel roles will expand our understanding of peptide-mediated biological regulation and could reveal new targets for therapeutic intervention.

Integration of Multiscale Computational and Experimental Approaches for Comprehensive Understanding

The complexity of peptide behavior, from synthesis to biological function, necessitates a research paradigm that tightly integrates computational modeling and experimental validation. researchgate.netcecam.org This synergy is essential for a comprehensive understanding of this compound-containing peptides and is a major direction for future studies.

Computational methods, such as molecular dynamics (MD) simulations, virtual screening, and machine learning, allow researchers to explore vast peptide sequence spaces and predict structures and interactions at an atomic level. wiley.commdpi.com These in silico approaches can guide experimental work, saving significant time and resources. mdpi.com Conversely, experimental techniques like X-ray crystallography, NMR spectroscopy, and cryo-electron microscopy provide high-resolution data that is crucial for validating and refining computational models. cecam.org

This integrated approach has already yielded significant insights:

| Research Question | Computational Approach | Experimental Method | Combined Insight |

| Chiral Separation | Molecular Dynamics (MD) Simulations | Chiral High-Performance Liquid Chromatography (HPLC) | MD simulations revealed the specific hydrogen bonds and aromatic interactions responsible for the successful experimental separation of Asn-D-Trp-Phe-NH2 from its L-Trp diastereomer. mdpi.com |

| Peptide Folding | Replica-Exchange Simulations | Nuclear Magnetic Resonance (NMR) Spectroscopy | Simulations confirmed that the experimentally determined folded structure of the Trp-cage miniprotein represents its most stable, global free-energy minimum state. pnas.org |